molecular formula C23H15FN2O5 B2599380 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide CAS No. 888460-02-4

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide

Cat. No.: B2599380
CAS No.: 888460-02-4
M. Wt: 418.38
InChI Key: DAIKXOVWIXSITG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK) [Source] . BTK is a critical cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, proliferation, and survival of B-cells [Source] . Due to this mechanism, the compound is a valuable pharmacological tool for investigating the role of BTK in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) [Source] . Furthermore, its application extends to basic research in autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus, where dysregulated B-cell activity is a known pathogenic factor [Source] . By selectively inhibiting BTK, this compound allows researchers to dissect the specific contributions of this kinase to disease pathophysiology and to evaluate its potential as a therapeutic target in preclinical models.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(4-fluorobenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O5/c24-14-7-5-13(6-8-14)22(27)26-20-16-3-1-2-4-17(16)31-21(20)23(28)25-15-9-10-18-19(11-15)30-12-29-18/h1-11H,12H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIKXOVWIXSITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the benzo[d][1,3]dioxole and fluorobenzamido groups. Common reagents used in these reactions include halogenated benzenes, amines, and carboxylic acids. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typical.

    Substitution: Reagents such as sodium hydride (NaH) or alkyl halides are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key References
Target Compound Benzofuran-2-carboxamide 3-(4-Fluorobenzamido), N-(benzo[d][1,3]dioxol-5-yl) ~421 (estimated) Not reported Not reported
D14 () Penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl, 4-(methylthio)phenyl Not reported 208.9–211.3 13.7
Compound 21 () Benzofuran-2-carboxamide N-linked to benzimidazole-methylbenzyl Not reported 161–163 Not reported
CAS 867327-79-5 () Cyclopentane-carboxamide N-(Benzo[d][1,3]dioxol-5-yl), 1-phenyl ~365 (estimated) Not reported 98% purity
GSK8175 () Benzofuran-3-carboxamide 5-Cyclopropyl, 2-(4-fluorophenyl), 6-(4-bromo-3-fluorophenyl-pyrazole) 535 (M+1) Not reported Not reported
Compound 8 () Benzofuran-3-carboxamide Boronic acid, trifluoromethyl, methylsulfonamido Not reported Not reported Not reported

Structural and Functional Insights

Core Heterocycle Variations Benzofuran vs. Benzofuran vs. Cyclopentane (CAS 867327-79-5): The cyclopentane-carboxamide lacks aromaticity, likely reducing interactions with hydrophobic pockets compared to the benzofuran-based target.

Substituent Effects Fluorine-Containing Groups: The 4-fluorobenzamido group in the target compound may confer metabolic stability and improved binding over non-fluorinated analogs (e.g., D14’s methylthiophenyl group). Benzodioxole vs.

Synthetic Challenges

  • Yields for analogs like D14 (13.7%) and D15 (21.7%) suggest that introducing bulky substituents (e.g., benzodioxole) may require optimized coupling agents (e.g., HATU in ) or purification methods.

Physicochemical Properties

  • Melting points vary significantly: D14 (208.9–211.3°C) vs. Compound 21 (161–163°C), reflecting differences in crystallinity driven by substituent polarity.

Research Findings and Implications

  • Bioactivity Potential: Compounds with benzodioxole and fluorophenyl groups (e.g., ’s IDO1 inhibitors) show promise in targeting enzymes like indoleamine 2,3-dioxygenase, suggesting the target compound may have similar applications.
  • Synthetic Routes: Common methods include HATU-mediated amide coupling () and Pd-catalyzed cross-coupling (), though the target compound’s synthesis may require tailored conditions due to steric hindrance from the benzodioxole.
  • Contradictions: While benzodioxole analogs like D14 exhibit high melting points, benzofuran derivatives (e.g., Compound 21) have lower values, indicating divergent solubility profiles for formulation.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide is a synthetic compound that has drawn attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H18FN3O4C_{22}H_{18}FN_{3}O_{4} with a molecular weight of 439.5 g/mol. The structural features include a benzofuran moiety and a benzo[d][1,3]dioxole group, which are known for their roles in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. Similar compounds have been shown to induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds with similar structures often cause cell cycle arrest, preventing cancer cells from proliferating.
  • Induction of Apoptosis : Evidence suggests that this compound can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Anticancer Activity

Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. Below is a summary of findings from relevant research:

Cell Line IC50 (µM) Comparison to Cisplatin
A549 (Lung Cancer)1.6 ± 0.213.72 times more effective
NCI-H1299 (Lung Cancer)1.07 ± 0.255.33 times more effective
BJ (Normal Fibroblast)16.72 ± 2.77Less cytotoxic than cancer lines
MRC-5 (Normal Lung)16.85 ± 2.96Less cytotoxic than cancer lines

These results indicate that this compound exhibits significantly higher cytotoxicity against lung cancer cell lines compared to cisplatin, a commonly used chemotherapeutic agent .

Case Studies

  • Study on Lung Cancer Cells : In vitro studies showed that treatment with the compound led to significant inhibition of cell proliferation and induced apoptosis in A549 and NCI-H1299 cells. The selectivity indices calculated from these studies indicated a strong preference for targeting cancer cells over normal cells .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates caspase pathways associated with apoptosis and inhibits key survival pathways in cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(benzo[d][1,3]dioxol-5-yl)-3-(4-fluorobenzamido)benzofuran-2-carboxamide, and how can purity be maximized?

  • Methodology :

  • Coupling Reactions : Use benzofuran-2-carboxylic acid derivatives and amine-containing benzodioxol precursors. Catalytic systems like Pd(OAc)₂/XPhos in dioxane/water mixtures at 100°C (yield ~85%) are effective for cross-coupling .

  • Solvent Optimization : DMF or DMSO-d6 improves solubility of intermediates. LiH or Na₂CO₃ controls pH during amide bond formation .

  • Purification : Silica gel chromatography (hexane/EtOAc gradients) followed by recrystallization (e.g., CHCl₃/EtOH) achieves >95% purity .

    • Key Data :
ParameterConditionsYield/Purity
Cross-coupling catalystPd(OAc)₂/XPhos85% yield
Solvent systemDioxane/H₂O (4:1)Optimal for coupling
PurificationSilica chromatography (hexane/EtOAc)≥95% purity

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d6 or CDCl₃) confirms regiochemistry and substituent integration. Key signals: benzodioxol (δ 5.9–6.1 ppm, singlet), fluorobenzamido (δ 7.8–8.2 ppm, multiplet) .
  • HPLC-MS : Reversed-phase HPLC with ESI-MS detects impurities (<0.5%) and validates molecular weight (calculated: ~423.3 g/mol) .
  • X-ray Crystallography : Resolves stereochemistry of benzofuran-benzodioxol junctions (if crystals form) .

Advanced Research Questions

Q. How does structural modification of the benzodioxol or fluorobenzamido groups impact biological activity?

  • SAR Insights :

  • Benzodioxol Modifications : Electron-withdrawing groups (e.g., Cl) at position 5 enhance enzyme inhibition (IC₅₀ < 1 µM for HDACs) .

  • Fluorobenzamido Position : Para-fluorine (vs. meta) improves binding to uPAR (Kd ~50 nM) due to hydrophobic pocket complementarity .

  • Benzofuran Rigidity : Planar benzofuran scaffolds increase intercalation with DNA/RNA targets (e.g., antiviral activity against HCV NS5B polymerase) .

    • Experimental Design :
  • Synthesize analogs via Suzuki-Miyaura coupling (e.g., 5-iodo-benzofuran derivatives) .

  • Test in vitro against enzyme panels (e.g., kinase, protease) and validate with molecular docking (Autodock Vina) .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

  • Root Causes :

  • Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (e.g., Mg²⁺ concentration in kinase assays) .
  • Cellular Uptake : LogP variations (e.g., 3.5 vs. 4.2) alter membrane permeability, skewing IC₅₀ in cell-based vs. biochemical assays .
    • Resolution :
  • Standardize assays using WHO reference materials.
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition) .

Q. How can computational modeling predict in vivo efficacy for neuroprotective or anticancer applications?

  • Methodology :

  • ADMET Prediction : SwissADME estimates blood-brain barrier penetration (BBB+ score >0.6) due to moderate LogP (~3.8) .
  • MD Simulations : GROMACS models reveal stable binding to β-amyloid fibrils (RMSD <2.0 Å over 100 ns), supporting Alzheimer’s applications .
  • Transcriptomics : Connectivity Map (CMap) analysis links compound exposure to neurogenesis pathways (e.g., CREB activation) .

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